molecular formula C10H11ClN2O2 B6201827 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 2742659-26-1

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

Cat. No.: B6201827
CAS No.: 2742659-26-1
M. Wt: 226.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

2742659-26-1

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate, followed by cyclization with a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

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